molecular formula C17H16N2O2 B2583153 1-(4-Methylbenzoyl)indoline-2-carboxamide CAS No. 1101188-68-4

1-(4-Methylbenzoyl)indoline-2-carboxamide

Cat. No.: B2583153
CAS No.: 1101188-68-4
M. Wt: 280.327
InChI Key: DSUBFYJACNCHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzoyl)indoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features an indoline core substituted with a 4-methylbenzoyl group and a carboxamide group, making it an interesting subject for chemical and biological studies.

Biochemical Analysis

Biochemical Properties

The presence of a carboxamide moiety in indole derivatives like 1-(4-Methylbenzoyl)indoline-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . These unique inhibitory properties have made indole derivatives the focus of many researchers in the study of pharmaceutical compounds .

Cellular Effects

. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Indole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may also be involved in certain metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzoyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxamide with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole-2-carboxamide derivatives, while reduction of the carbonyl group can produce 4-methylbenzyl alcohol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamide: Shares the indoline core but lacks the 4-methylbenzoyl group.

    4-Methylbenzoyl chloride: Contains the 4-methylbenzoyl moiety but lacks the indoline core.

    Indoline-2-carboxamide: Similar core structure but without the 4-methylbenzoyl substitution.

Uniqueness

1-(4-Methylbenzoyl)indoline-2-carboxamide is unique due to the combination of the indoline core with the 4-methylbenzoyl and carboxamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-methylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-6-8-12(9-7-11)17(21)19-14-5-3-2-4-13(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUBFYJACNCHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.